molecular formula C23H26N4OS B2575227 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide CAS No. 1215501-49-7

2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide

Cat. No.: B2575227
CAS No.: 1215501-49-7
M. Wt: 406.55
InChI Key: NHVMNUZERZHEQC-UHFFFAOYSA-N
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Description

2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide typically involves multi-step organic synthesis. This includes the preparation of intermediates such as 8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene and the subsequent reaction with thio-N-phenylacetamide under controlled conditions. Reagents such as reducing agents, oxidizing agents, solvents, and catalysts are crucial to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound might not be widely documented, common practices involve scaling up laboratory synthesis procedures. Optimizing reaction conditions, such as temperature, pressure, and reaction time, ensures efficient large-scale production. Advanced techniques like continuous flow chemistry and automation could also be employed to enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, forming sulfoxide or sulfone derivatives.

  • Reduction: : Reductive reactions might yield derivatives with different functional groups, such as amines or thiols.

  • Substitution: : The spiro and aromatic structures allow for various substitution reactions, often resulting in modified compounds with altered properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halides, nitrates, other organometallic compounds.

  • Conditions: : Solvents like dichloromethane, toluene, and reaction conditions such as controlled temperature (usually ambient or slightly elevated) and specific catalysts for increased reaction rates.

Major Products

Oxidation typically leads to sulfoxides or sulfones, reduction yields various amine derivatives, and substitution reactions produce a range of modified compounds, each potentially contributing to different applications in research.

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis, enabling the creation of novel materials and molecular frameworks. Its unique structure makes it a subject of interest for studying reactivity and mechanism in various chemical reactions.

Biology

Research has investigated its potential as a bioactive molecule, exploring effects on cellular pathways, enzyme interactions, and potential therapeutic applications. Its structure-activity relationship can help design new drugs or biochemical tools.

Medicine

Potential medicinal uses include designing novel therapeutic agents targeting specific pathways involved in diseases. Its activity profile against certain biological targets could pave the way for new drug candidates.

Industry

In industrial applications, it could be utilized in the synthesis of advanced materials, catalysts, and other functional compounds. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action for 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide involves interactions with molecular targets such as enzymes, receptors, and other proteins. It might modulate biochemical pathways through binding interactions, influencing molecular function and activity. Detailed studies are required to elucidate these mechanisms thoroughly.

Comparison with Similar Compounds

Uniqueness

Compared to other similar compounds, this compound’s spirocyclic structure and the combination of aromatic and triazaspiro motifs contribute to its distinct chemical and physical properties.

Similar Compounds

  • Spiro Compounds: : Such as spirooxindoles.

  • Triazine Derivatives: : Like those used in various pharmacological applications.

  • Thioacetamide Compounds: : Including other N-phenyl derivatives.

Each of these similar compounds offers unique advantages and limitations depending on the context and application, but 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide stands out due to its structural diversity and potential multifunctionality.

Properties

IUPAC Name

2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-17-8-10-18(11-9-17)21-22(26-23(25-21)12-14-27(2)15-13-23)29-16-20(28)24-19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVMNUZERZHEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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